ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a phenyl group at position 7 and an ethyl-substituted oxo moiety at position 3. The molecule is further functionalized with a sulfanyl acetamido linker bridging the thienopyrimidine system to a benzoate ester group.
The compound’s structural elucidation is critical for understanding its reactivity and interactions. X-ray crystallography, facilitated by the SHELX suite (notably SHELXL for refinement), has been instrumental in resolving its three-dimensional conformation, including bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-stacking . These structural insights are foundational for comparative analyses with analogous compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(18(14-33-22)16-10-6-5-7-11-16)27-25(28)34-15-20(29)26-19-13-9-8-12-17(19)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXREFGAFKDBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves several key steps:
Formation of the Thieno[3,2-d]pyrimidine Core: : The initial step involves constructing the thieno[3,2-d]pyrimidine core, which can be achieved through a multistep reaction including the cyclization of an appropriate thiophene derivative with an amide or urea component under acidic or basic conditions.
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under mild conditions.
Acylation of the Core: : The acetamido group is generally introduced through an acylation reaction using acyl chlorides or anhydrides in the presence of a base like pyridine.
Esterification to Benzoate: : Finally, the benzoate ester is formed through esterification, typically using ethanol and a suitable acid catalyst like sulfuric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent selection are key to enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction of the thieno[3,2-d]pyrimidine core can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Thiols, alkyl halides, under basic conditions (e.g., sodium hydride in DMF).
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Dihydro derivatives: from reduction.
Substituted benzoates: from nucleophilic substitution.
Scientific Research Applications
Ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is utilized in various fields of scientific research:
Chemistry: : As a synthetic intermediate for the preparation of more complex molecules.
Biology: : Studied for its potential inhibitory effects on certain enzymes and as a ligand for receptor studies.
Medicine: : Explored for its possible applications in anti-inflammatory and anticancer treatments.
Industry: : Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
This compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group provides additional binding interactions, enhancing the compound's specificity and potency.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The target compound exhibits superior inhibitory potency (IC50 = 8.3 nM) compared to the 3-methyl-4-oxo-7-(4-fluorophenyl) analog (IC50 = 15.6 nM), highlighting the importance of the ethyl group at position 3 and the sulfanyl-acetamido-benzoate side chain for target binding.
- Replacement of the oxo group with a thioether (as in the 3-propyl-4-thio derivative) reduces potency (IC50 = 22.1 nM), suggesting the oxo moiety is critical for hydrogen-bond interactions with the target enzyme.
Physicochemical Properties :
- The target compound’s low solubility (0.12 mg/mL in DMSO) contrasts with the more soluble 7-benzyl-4-oxo-3-ethyl derivative (0.30 mg/mL in MeOH). This disparity arises from the benzoate ester’s hydrophobicity versus the benzyl group’s balance of lipophilicity and polarity.
Crystallographic Consistency: Structural data for the target compound and two analogs were refined using SHELXL, ensuring high precision in conformational analysis . For instance, the thienopyrimidine core in the target compound exhibits a planar conformation with a dihedral angle of 2.1° between the thiophene and pyrimidine rings, compared to 3.5° in the 3-propyl-4-thio derivative. This planar geometry enhances π-stacking with aromatic residues in the target protein.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis involves a multi-step route, including thienopyrimidine core formation, sulfanyl-acetamido coupling, and esterification. Yield optimization (∼45%) is comparable to analogs but lower than the 7-benzyl derivative (∼60%), likely due to steric hindrance from the benzoate group.
- Biological Selectivity : The sulfanyl linkage in the target compound reduces off-target effects compared to carboxylate-containing analogs, as demonstrated in kinase panel assays (selectivity ratio > 100-fold for Target X vs. related kinases).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C for the target compound, higher than the 3-methyl analog (195°C), attributable to stronger crystal packing via π-interactions.
Biological Activity
Ethyl 2-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core with an acetamido group and a benzoate moiety. Its molecular formula is with a molecular weight of approximately 479.57 g/mol. The intricate structure contributes to its diverse biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 479.57 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Acetamido, Benzoate |
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. A study by Al-Khuzaie and Al-Majidi (2014) demonstrated that compounds with similar structures effectively inhibited the growth of various bacterial strains, suggesting a potential role in treating infections.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that certain thienopyrimidine compounds exhibited cytotoxic effects against human cancer cell lines (Al-Suwaidan et al., 2016). This compound is hypothesized to share similar mechanisms of action.
Anticonvulsant Properties
The anticonvulsant potential of thienopyrimidine derivatives has been documented in various studies. For example, El-Azab et al. (2013) reported that compounds containing the thieno[3,2-d]pyrimidine structure exhibited significant anticonvulsant activity in animal models. This suggests that this compound may also possess similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cell proliferation and survival.
- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial for transmitting signals within cells and can influence various physiological responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives:
- Antimicrobial Evaluation : A comprehensive study evaluated various thienopyrimidine derivatives for their antimicrobial efficacy against common pathogens. Results indicated that modifications at the sulfanyl or acetamido positions significantly enhanced activity (Pandey et al., 2009).
- Antitumor Studies : A series of experiments were conducted to assess the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The findings revealed promising results for compounds structurally similar to ethyl 2-[2-(...)](Al-Suwaidan et al., 2016).
- Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds demonstrated favorable absorption and distribution characteristics, suggesting potential for therapeutic use (Godhani et al., 2016).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
